molecular formula C12H15NO3 B7817068 N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide

Cat. No.: B7817068
M. Wt: 221.25 g/mol
InChI Key: PBSKSMJDPOCNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is an organic compound characterized by the presence of a hydroxybenzyl group attached to an oxopropyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide typically involves the reaction of 4-hydroxybenzyl alcohol with acetic anhydride to form an intermediate, which is then reacted with an appropriate amine to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as:

    Purification: Crystallization or recrystallization to obtain a pure product.

    Drying: Removal of solvents and moisture to yield the final dry compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group may interact with enzymes or receptors, leading to modulation of biological processes. The oxopropyl acetamide structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxybenzyl)acetamide: Similar structure but lacks the oxopropyl group.

    4-hydroxybenzyl alcohol: Similar structure but lacks the acetamide group.

    4-hydroxybenzoic acid: Similar structure but contains a carboxylic acid group instead of the acetamide group.

Uniqueness

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide is unique due to the presence of both the hydroxybenzyl and oxopropyl acetamide groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(4-hydroxyphenyl)-3-oxobutan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(14)12(13-9(2)15)7-10-3-5-11(16)6-4-10/h3-6,12,16H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSKSMJDPOCNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.